molecular formula C13H17NO3 B13327307 Methyl 4-(4-hydroxypiperidin-2-yl)benzoate

Methyl 4-(4-hydroxypiperidin-2-yl)benzoate

Cat. No.: B13327307
M. Wt: 235.28 g/mol
InChI Key: RCTMWTTULRQVQB-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxypiperidin-2-yl)benzoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxypiperidin-2-yl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with piperidine derivatives. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 4-hydroxypiperidine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxypiperidin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

Methyl 4-(4-hydroxypiperidin-2-yl)benzoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-(4-hydroxypiperidin-2-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(piperidin-4-yl)benzoate: Similar structure but lacks the hydroxyl group on the piperidine ring.

    Methyl 4-(4-hydroxypiperidin-4-yl)benzoate: Similar structure but with the hydroxyl group on a different position of the piperidine ring.

    Methyl 4-(4-hydroxypiperidin-3-yl)benzoate: Similar structure but with the hydroxyl group on the third position of the piperidine ring.

The uniqueness of this compound lies in the specific position of the hydroxyl group on the piperidine ring, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-(4-hydroxypiperidin-2-yl)benzoate

InChI

InChI=1S/C13H17NO3/c1-17-13(16)10-4-2-9(3-5-10)12-8-11(15)6-7-14-12/h2-5,11-12,14-15H,6-8H2,1H3

InChI Key

RCTMWTTULRQVQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(CCN2)O

Origin of Product

United States

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